LogP as a Predictor of Membrane Permeability and Solubility Balance
The experimental or calculated LogP value of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is 1.93 . In direct comparison, the non‑fluorinated analog 4-(2H-tetrazol-5-yl)aniline exhibits a LogP of 1.03 , while 2-(trifluoromethoxy)aniline (lacking the tetrazole) shows a LogP of 2.75 . The target compound therefore occupies an intermediate lipophilicity range that is often desirable for oral bioavailability (LogP ~1–3).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.93 |
| Comparator Or Baseline | 4-(2H-tetrazol-5-yl)aniline: 1.03; 2-(trifluoromethoxy)aniline: 2.75 |
| Quantified Difference | +0.90 vs tetrazole analog; -0.82 vs trifluoromethoxy analog |
| Conditions | Predicted/experimental values from commercial databases; standard conditions not specified |
Why This Matters
This intermediate LogP optimizes the trade-off between passive membrane permeability (favored by higher LogP) and aqueous solubility (favored by lower LogP), reducing the need for formulation adjustments early in discovery.
